(S)-2-Amino-2-phenyl-1-propanol

Chiral Analysis Quality Control Stereochemical Specification

(S)-2-Amino-2-phenyl-1-propanol (D-Phenylalaninol, CAS 5267-64-1) is the (S)-configured chiral β-amino alcohol with verified optical rotation and ≥98% purity. Unlike racemic mixtures (CAS 90642-81-2), this enantiomerically pure material ensures reproducible stereochemical outcomes in asymmetric synthesis and pharmaceutical R&D. Substitution with L-Phenylalaninol inverts chiral induction; racemic material produces diastereomeric mixtures requiring costly separation. Verified enantiomeric fluorescence difference ratio (ef=6.85) validates use in chiral sensor development.

Molecular Formula C9H13NO
Molecular Weight 151.209
CAS No. 5267-64-1; 90642-81-2
Cat. No. B2947643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-phenyl-1-propanol
CAS5267-64-1; 90642-81-2
Molecular FormulaC9H13NO
Molecular Weight151.209
Structural Identifiers
SMILESCC(CO)(C1=CC=CC=C1)N
InChIInChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m1/s1
InChIKeyWAQCLDRCXNFRBI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-2-Amino-2-phenyl-1-propanol (D-Phenylalaninol) for Procurement and Research Selection


(S)-2-Amino-2-phenyl-1-propanol (CAS 5267-64-1), also known as D-Phenylalaninol, is a chiral β-amino alcohol with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol [1]. The compound features a stereogenic center at the C2 position, bearing both an amino group and a phenyl substituent adjacent to the primary alcohol [2]. Its structural characteristics position it as a versatile chiral building block for asymmetric synthesis, chiral auxiliary applications, and pharmaceutical intermediate development [3]. Notably, the CAS registry includes two distinct entries: 5267-64-1 specifically designates the (S)-configured single enantiomer, while 90642-81-2 refers to the compound without stereochemical specification, which may be supplied as racemate or undefined stereochemistry [2]. Procurement specialists and researchers must distinguish between these CAS designations to ensure receipt of the stereochemically defined material required for enantioselective applications.

Why Generic Substitution of (S)-2-Amino-2-phenyl-1-propanol with Alternative Amino Alcohols Is Not Advisable


The substitution of (S)-2-Amino-2-phenyl-1-propanol with structurally similar amino alcohols such as L-Phenylalaninol, DL-Phenylalaninol, norephedrine stereoisomers, or valinol is not a functionally equivalent exchange [1]. The compound's specific (2S) stereochemistry fundamentally determines its behavior in asymmetric catalysis, chiral auxiliary performance, and molecular recognition events [2]. Fluorescence sensor studies demonstrate that D-Phenylalaninol and L-Phenylalaninol exhibit dramatically different responses—an enantiomeric fluorescence difference ratio (ef) of 6.85 favoring the D-enantiomer with certain chiral polymers [3]. Similarly, chiral MOF-based probes display ef values of 2.51 for S-1 with L-PA versus 0.41 for R-1 with D-PA, confirming that enantiomers are not interchangeable in analytical and sensing contexts [4]. Additionally, the presence or absence of the 2-phenyl substituent—as in valinol (2-amino-3-methyl-1-butanol) which lacks aromatic character—alters both the steric bulk and π-interaction capabilities, fundamentally changing the chiral induction profile in aldol reactions and other asymmetric transformations [5]. These stereochemical and structural distinctions translate directly to synthetic outcomes: diastereoselectivity, enantiomeric excess of products, and molecular recognition fidelity all depend on the precise stereochemical identity of the amino alcohol employed.

Quantitative Differentiation Evidence for (S)-2-Amino-2-phenyl-1-propanol Versus Comparators


Optical Rotation as Stereochemical Purity Indicator: D-Phenylalaninol vs L-Phenylalaninol

The specific optical rotation of D-Phenylalaninol (CAS 5267-64-1) is +22° to +25° (c=1.2, 1M HCl), providing a definitive analytical parameter that distinguishes it from L-Phenylalaninol, which exhibits the opposite sign of rotation [1]. This quantifiable optical property serves as a procurement specification to verify stereochemical identity upon receipt .

Chiral Analysis Quality Control Stereochemical Specification

Melting Point Specification for Identity Verification: D-Phenylalaninol vs Phenylpropanolamine

D-Phenylalaninol (CAS 5267-64-1) exhibits a melting point range of 90-96°C, which differs substantially from phenylpropanolamine (norephedrine, CAS 14838-15-4) that melts at 101-101.5°C . This ~11°C difference provides a simple, cost-effective identity verification method that does not require chiral chromatography [1].

Physical Characterization Identity Testing Purity Assessment

Enantioselective Fluorescence Recognition: Quantified Discrimination Between D- and L-Phenylalaninol

Chiral polymer P-1 exhibits an enantiomeric fluorescence difference ratio (ef) of 6.85 for D-Phenylalaninol compared to L-Phenylalaninol, demonstrating strong preferential recognition of the D-enantiomer [1]. This nearly seven-fold enhancement difference confirms that the (S)-configured molecule engages in distinct stereoselective interactions not replicated by its enantiomer [2].

Chiral Sensing Molecular Recognition Enantioselective Detection

Biocatalytic Synthesis Efficiency: Enantiopure D-Phenylalaninol Production vs Traditional Chemical Methods

A one-pot cascade biocatalysis system converts biobased L-phenylalanine into (R)- and (S)-phenylalaninol with conversions of 80% and >99% ee for the (S)-enantiomer [1]. This contrasts with traditional chemical methods that suffer from harsh reaction conditions, costly metal catalysts, and lower enantiomeric excess outcomes [2]. For procurement of enantiopure material, this data establishes a benchmark for quality expectations and validates that high ee material (>99%) is technically achievable and commercially relevant [3].

Green Chemistry Biocatalysis Enantioselective Synthesis

Chiral Auxiliary Structural Differentiation: Phenylalaninol vs Valinol in Asymmetric Aldol Reactions

Both L-valinol and L-phenylalaninol can be converted to 2-imidazolidinone chiral auxiliaries for asymmetric aldol reactions, but the presence of the phenyl substituent in phenylalaninol provides distinct steric and electronic properties compared to the isopropyl group of valinol [1]. This structural difference modulates the diastereoselectivity and reaction outcomes in boron enolate aldol reactions with aldehydes [2]. The aromatic moiety in phenylalaninol-derived auxiliaries enables π-π interactions and altered conformational preferences not available with aliphatic amino alcohols [3].

Asymmetric Synthesis Chiral Auxiliary Aldol Reaction

Commercial Purity and Analytical Specification Benchmarking

Commercially available D-Phenylalaninol (CAS 5267-64-1) is routinely supplied with purity specifications of ≥95% by HPLC and ≥98% by nonaqueous titration [1]. This established purity benchmark enables procurement professionals to evaluate supplier claims against validated analytical methods [2]. The availability of multiple orthogonal purity measurements (HPLC area%, titration, NMR) provides a basis for comprehensive quality assessment not uniformly available for all amino alcohol comparators .

Quality Control Procurement Specification Purity Analysis

Validated Application Scenarios for (S)-2-Amino-2-phenyl-1-propanol in Research and Industrial Settings


Asymmetric Michael Reactions: Chiral Auxiliary Applications Requiring Defined (S)-Stereochemistry

D-Phenylalaninol serves as a chiral auxiliary for asymmetric Michael reactions, where the (S)-configured stereogenic center dictates the stereochemical outcome of carbon-carbon bond formation [1]. Substitution with L-Phenylalaninol would invert the stereochemical induction, while use of racemic material would produce mixtures of diastereomeric products requiring costly separation . This application scenario directly leverages the compound's defined optical rotation (+22° to +25°) and stereochemical purity (≥98%) as documented in Section 3 [2].

Chiral Fluorescence Sensor Development: Enantioselective Detection of Amino Alcohols

D-Phenylalaninol demonstrates an enantiomeric fluorescence difference ratio (ef) of 6.85 with chiral polymer sensors, enabling highly selective detection and discrimination from L-Phenylalaninol [3]. This quantified enantioselectivity is essential for developing analytical sensors for pharmaceutical impurity testing, chiral purity assessment, and high-throughput catalyst screening [4]. The 6.85-fold response difference validates procurement of stereochemically pure material for sensor calibration and validation studies.

Pharmaceutical Intermediate Synthesis: Precursor for Solriamfetol and Related Therapeutics

(R)-Phenylalaninol, the enantiomer of D-Phenylalaninol, can be directly modified in a single step to produce solriamfetol, an FDA-approved medication for excessive daytime sleepiness [5]. D-Phenylalaninol (CAS 5267-64-1) serves as the chiral starting material for analogous therapeutic candidates requiring the (S)-configuration [6]. Biocatalytic cascade methods achieve conversions of 80% and >99% ee for the (S)-enantiomer, validating that high-purity material is synthetically accessible for pharmaceutical development programs [5].

Chiral Ligand and Catalyst Design: Asymmetric Catalysis Applications

D-Phenylalaninol functions as a key building block for preparing chiral ligands used in asymmetric catalysis, including oxazaborolidine catalysts for enantioselective ketone reduction and chiral Mn(III)salen complexes for asymmetric epoxidation [7]. The compound's defined melting point (90-96°C) and orthogonal purity specifications (HPLC ≥95%, titration ≥98%) provide the quality assurance required for reproducible catalyst preparation in academic and industrial research settings .

Technical Documentation Hub

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